molecular formula C18H17BrN4O2S B2945688 2-(3-bromobenzyl)-4-isobutyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione CAS No. 1358732-29-2

2-(3-bromobenzyl)-4-isobutyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione

Cat. No.: B2945688
CAS No.: 1358732-29-2
M. Wt: 433.32
InChI Key: LZZXLMMVBBDTMA-UHFFFAOYSA-N
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Description

2-(3-bromobenzyl)-4-isobutyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a bromobenzyl group, an isobutyl group, and a fused thieno-triazolo-pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromobenzyl)-4-isobutyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-bromobenzyl)-4-isobutyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield de-brominated compounds, and substitution may yield various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-bromobenzyl)-4-isobutyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione involves its interaction with molecular targets such as CDK2 (Cyclin-Dependent Kinase 2). By inhibiting CDK2, the compound can interfere with the cell cycle, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar structural features and biological activities.

    Triazolo[1,5-c]pyrimidine: Compounds with a similar triazolo-pyrimidine core but different substituents.

Uniqueness

2-(3-bromobenzyl)-4-isobutyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione is unique due to its specific combination of functional groups and its potent inhibitory activity against CDK2. This makes it a promising candidate for further development in medicinal chemistry.

Properties

IUPAC Name

11-[(3-bromophenyl)methyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O2S/c1-11(2)9-21-16(24)15-14(6-7-26-15)23-17(21)20-22(18(23)25)10-12-4-3-5-13(19)8-12/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZXLMMVBBDTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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